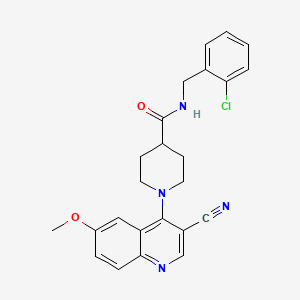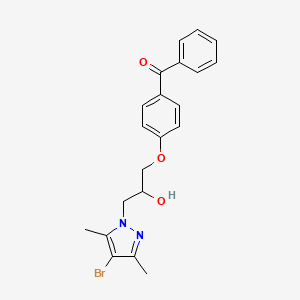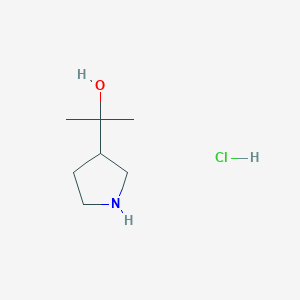
1-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, a pyrazole group, a piperidine ring, and an imidazolidine-2,4-dione group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and pyrazole groups are likely to contribute to the compound’s lipophilicity, which could affect its absorption and distribution in the body .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. The presence of the fluorophenyl group could increase its lipophilicity, while the imidazolidine-2,4-dione group could make it more polar .Applications De Recherche Scientifique
Antimicrobial Activity
- A study synthesized a series of compounds related to the given chemical structure, demonstrating significant in vitro antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These compounds also showed excellent antifungal activity against Aspergillus niger and A. flavus (Prakash et al., 2011).
5-HT2 Antagonist Activity
- Research on derivatives of this compound found potent 5-HT2 antagonist activity, indicating potential utility in neuropharmacology. Specifically, these compounds displayed significant activity in blocking head twitches induced by 5-hydroxytryptophan, a marker of central 5-HT2 receptor antagonism (Watanabe et al., 1992).
Anticancer Activity
- A related study investigated compounds including those structurally similar to the one for their anticancer activity. It was found that these compounds exhibited inhibitory effects on human breast cancer cell lines, suggesting potential use in cancer treatment (Kumar & Sharma, 2022).
Mechanistic Studies in Photoinduced Reactions
- The compound has been studied in the context of light-induced reactions. A study explored its role in the synthesis of pyrazole-fused quinones, providing insights into the microscopic mechanisms of such reactions, which are crucial for green chemistry applications (He et al., 2021).
Anti-Lung Cancer Activity
- Research also examined fluoro-substituted derivatives of the compound for their anti-lung cancer activity. This work highlighted the potential of such compounds in developing treatments for lung cancer (Hammam et al., 2005).
Spatial Structure Analysis
- Another aspect of research has been the analysis of the spatial structure of related compounds, which is crucial for understanding their chemical behavior and potential pharmaceutical applications (Unkovskii et al., 1994).
Antimicrobial Heteroaryl Derivatives
- The compound's derivatives have also been explored for their antimicrobial activities, demonstrating effectiveness against bacteria like Staphylococcus aureus and Proteus vulgaris, and the fungus Candida albicans (Ibrahim et al., 2011).
Synthesis and Biological Activities
- Additional studies have focused on synthesizing novel derivatives and evaluating their biological activities, including anti-inflammatory and antimicrobial effects, which are significant for developing new pharmaceuticals (Ahmed, 2017).
Orientations Futures
Propriétés
IUPAC Name |
1-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c1-23-18(27)12-26(20(23)29)15-7-9-25(10-8-15)19(28)17-11-16(22-24(17)2)13-3-5-14(21)6-4-13/h3-6,11,15H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIGYIIYAKHFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2770214.png)

![4-(4-bromophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2770220.png)

![2-(4-ethylphenyl)-N-isopentyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2770227.png)
![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2770229.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2770230.png)


![2-Chloro-N-[[5-(2-fluorophenyl)furan-2-yl]methyl]propanamide](/img/structure/B2770233.png)
![methyl 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2770234.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(benzylthio)acetamide](/img/structure/B2770236.png)
